

An In-depth Technical Guide to the Histone H3 (116-135) Peptide

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Compound of Interest

Compound Name: Histone H3 (116-136), C116-136

Cat. No.: B13913729

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This guide provides a comprehensive overview of the human Histone H3 peptide spanning amino acids 116-135, intended for researchers, scientists, and drug development professionals. It covers the peptide's sequence, physicochemical properties, detailed experimental protocols, and its role in molecular interactions.

Peptide Sequence and Properties

The canonical sequence for the human Histone H3.1 peptide fragment from amino acid 116 to 135 is derived from the UniProt accession number P68431.

Sequence: STELLIRKLPFQRLVREIAQ

Table 1: Physicochemical Properties of Histone H3 (116-135)

Property	Value
Molecular Formula	C ₁₀₉ H ₁₉₀ N ₃₀ O ₃₁
Molecular Weight	2432.89 g/mol
Isoelectric Point (pI)	9.88
Net Charge at pH 7	+3

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the Histone H3 (116-135) peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

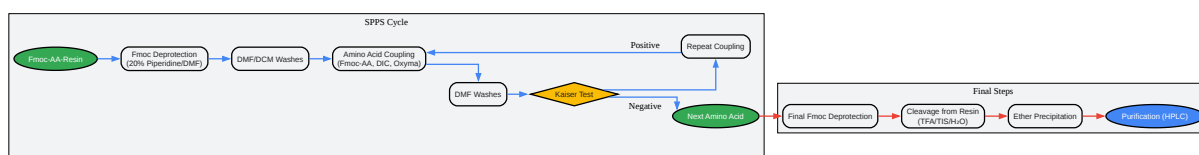
- Fmoc-Gln(Trt)-Wang resin
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water (H₂O)
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.

- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Repeat the piperidine treatment for 15 minutes and drain.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.
 - Add the activation mixture to the resin.
 - Agitate for 2 hours at room temperature.
 - Drain the vessel and wash the resin with DMF (3 times).
 - Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
- Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
- Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
 - Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
 - Filter the resin and collect the filtrate containing the peptide.
 - Precipitate the peptide by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the peptide pellet under vacuum.



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Solid-Phase Peptide Synthesis Workflow.

Peptide Purification and Analysis

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Column: C18 column (e.g., 5 μm particle size, 100 \AA pore size, 4.6 x 250 mm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm.

- Procedure:
 - Dissolve the crude peptide in a minimal amount of Mobile Phase A.
 - Inject the sample onto the equilibrated C18 column.
 - Run the gradient and collect fractions corresponding to the major peak.
 - Analyze the collected fractions for purity.
 - Pool the pure fractions and lyophilize to obtain the purified peptide.

Analysis by Mass Spectrometry (MS):

- Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Procedure:
 - Dissolve a small amount of the purified peptide in an appropriate solvent.
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum and compare the observed molecular weight with the theoretical calculated mass to confirm the peptide's identity.



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Peptide Purification and Analysis Workflow.

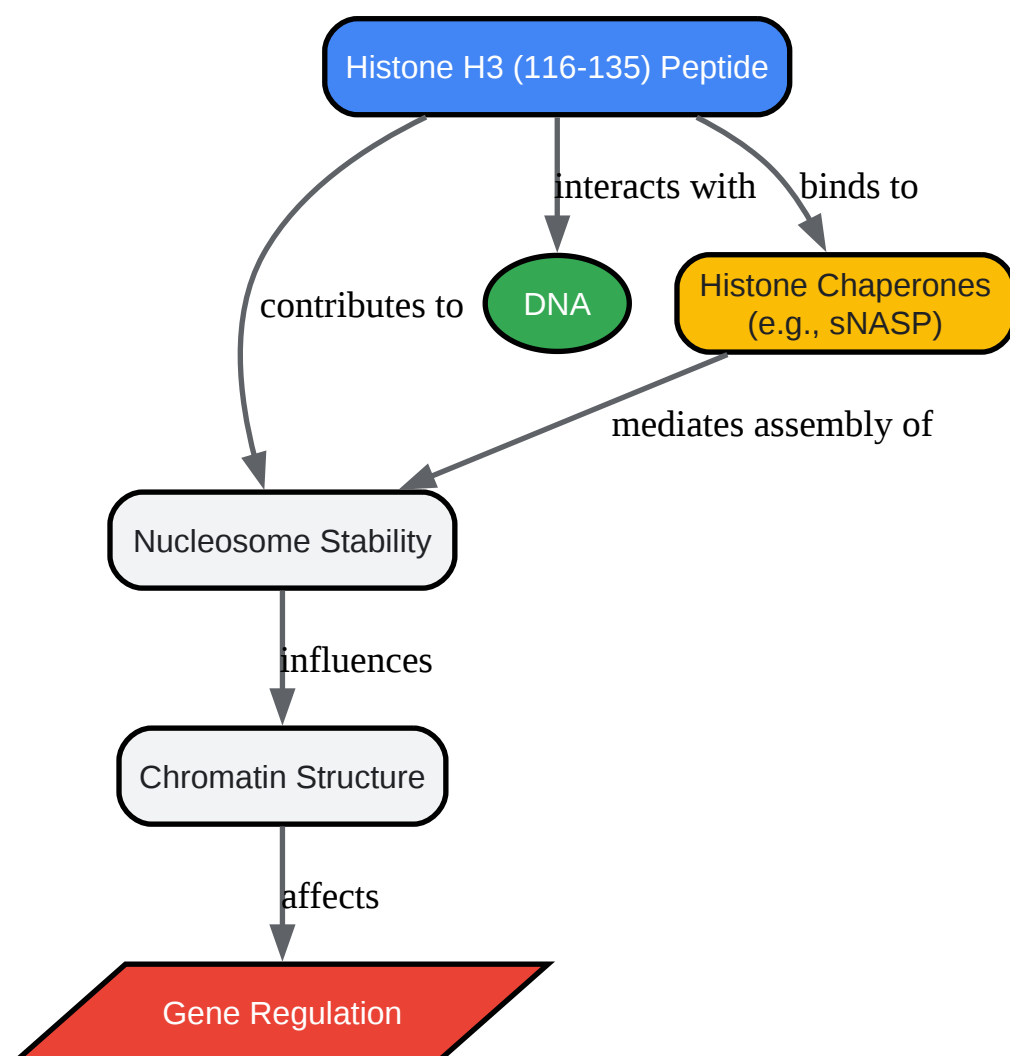
Molecular Interactions and Signaling

The C-terminal tail of Histone H3 is less studied than its N-terminal counterpart but is known to be involved in crucial cellular processes, including chromatin structure modulation and protein-protein interactions.

The Histone H3 (116-135) region is part of the $\alpha 3$ helix of the histone fold domain. This region is critical for the structural integrity of the nucleosome and for interactions with other histone proteins and DNA. While not as extensively modified as the N-terminal tail, the C-terminal region can be subject to post-translational modifications (PTMs) that influence its function.

Known Interactions:

- **Histone Chaperones:** The C-terminal region of H3 interacts with histone chaperones, such as sNASP, which are involved in the proper deposition and exchange of histones.
- **DNA Interaction:** The basic residues within this peptide sequence can interact with the negatively charged phosphate backbone of DNA, contributing to the stability of the nucleosome.



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